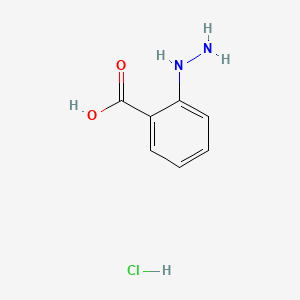

2-Hydrazinobenzoic acid hydrochloride

Description

Historical Perspectives on Hydrazine (B178648) and Carboxylic Acid Chemistry

The journey to understanding 2-Hydrazinobenzoic acid hydrochloride begins with the historical development of its two core functional groups: hydrazine and carboxylic acid. The name "hydrazine" was first coined by Emil Fischer in 1875, who was investigating organic compounds with mono-substituted hydrazine. wikipedia.org Twelve years later, in 1887, Theodor Curtius was the first to synthesize hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org Initially of academic interest, hydrazine's high reactivity and energetic properties led to its use as a rocket fuel component during World War II. wikipedia.orghydrazine.com The development of the Olin Raschig process in 1907, which involves the reaction of ammonia (B1221849) with sodium hypochlorite, enabled the efficient and economical production of hydrazine, paving the way for its broader industrial and scientific applications. wikipedia.orghydrazine.com

Benzoic acid, a simple aromatic carboxylic acid, has a much longer history, having been discovered in the 16th century. preprints.org It occurs naturally in many plants and serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, dyes, and other organic compounds. preprints.orgontosight.ai The study of carboxylic acids and their derivatives has been a cornerstone of organic chemistry, with continuous advancements in their synthesis and functionalization. Modern techniques such as transition metal-catalyzed carboxylation, photocatalytic methods, and electrochemical approaches have revolutionized the synthesis of aromatic carboxylic acids, offering more efficient and environmentally friendly routes. numberanalytics.com

Significance of this compound in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydrazine and carboxylic acid functionalities. The hydrazine moiety is a potent nucleophile and can participate in a variety of condensation reactions to form heterocyclic compounds. For instance, it is a key precursor in the synthesis of indazoles, a class of bicyclic heteroaromatic compounds with diverse biological activities. The preparation of o-hydrazinobenzoic acid hydrochloride from anthranilic acid is a well-established procedure in organic synthesis. orgsyn.org

The presence of the carboxylic acid group allows for further derivatization, such as esterification or amidation, enabling the incorporation of this building block into larger, more complex molecules. The interplay between the ortho-positioned hydrazine and carboxylic acid groups can also be exploited in cyclization reactions to construct novel heterocyclic systems. The hydrochloride form of the compound is often used to improve its handling and storage characteristics. The free acid, 2-hydrazinobenzoic acid, can be readily obtained by treating the hydrochloride salt with a base like sodium acetate (B1210297). orgsyn.orgprepchem.com

Overview of Research Trajectories for Arylhydrazines and Benzoic Acid Derivatives

Research into arylhydrazines and benzoic acid derivatives continues to be a vibrant area of chemical science. Arylhydrazines are recognized as extremely valuable compounds in organic chemistry, widely used for the synthesis of a variety of biologically active molecules such as indoles, pyrazoles, and quinazolines. nih.gov Recent research has focused on expanding the synthetic utility of arylhydrazines, including their use as electrophilic partners in cross-coupling reactions. nih.gov For example, methods for the direct C-H arylation of arenes using arylhydrazines have been developed. nih.gov

Similarly, the field of benzoic acid derivatives is continually evolving, with a strong emphasis on their application in medicinal chemistry. ontosight.ai Scientists are actively designing and synthesizing novel benzoic acid derivatives as potential therapeutic agents, including inhibitors of enzymes like influenza neuraminidase. acs.org The functionalization of the benzoic acid core allows for the fine-tuning of a molecule's biological activity. ontosight.aiontosight.ai Modern catalytic methods, such as metallaphotoredox catalysis, have enabled the late-stage functionalization of abundant carboxylic acids, providing new avenues for drug discovery and development. princeton.edu The ongoing exploration of both arylhydrazines and benzoic acid derivatives ensures that compounds like this compound will remain relevant and valuable tools in the hands of synthetic chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNNOFKURIXXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068744 | |

| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52356-01-1 | |

| Record name | 2-Carboxyphenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52356-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052356011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyphenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydrazinobenzoic Acid Hydrochloride

Classical Synthetic Approaches

The traditional route to synthesizing 2-Hydrazinobenzoic Acid Hydrochloride is a multi-step chemical process rooted in the chemistry of aromatic amines. This pathway is characterized by the conversion of an amino group into a hydrazine (B178648) moiety via a diazonium salt intermediate.

The cornerstone of the classical synthesis is the transformation of 2-aminobenzoic acid (anthranilic acid). This process involves three main stages: the formation of a diazonium salt, its subsequent reduction, and finally, hydrolysis to yield the desired product. orgsyn.org

The first step is the diazotization of 2-aminobenzoic acid. This reaction is typically carried out in a hydrochloric acid medium, where the starting material is dissolved and cooled to a low temperature, generally between 0 and 5 °C. orgsyn.orggoogle.com An aqueous solution of sodium nitrite (B80452) is then added slowly to the acidic solution of 2-aminobenzoic acid. google.com The nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, reacts with the amino group to form the corresponding benzene (B151609) diazonium chloride intermediate. orgsyn.org Maintaining a low temperature throughout the addition is critical to prevent the unstable diazonium salt from decomposing. orgsyn.org The successful formation of the diazonium salt is the foundation for the subsequent reduction step.

Table 1: Reaction Parameters for Diazotization of 2-Aminobenzoic Acid orgsyn.org

| Parameter | Value/Condition |

| Starting Material | 2-Aminobenzoic Acid |

| Reagents | Hydrochloric Acid, Sodium Nitrite |

| Molar Ratio (Acid:HCl:Nitrite) | 1 : 2.5–3 : 1–1.1 |

| Temperature | 0–5 °C |

| Reaction Time | 20–30 minutes |

Once the benzene diazonium chloride intermediate is formed, it is immediately subjected to reduction. A common and effective reducing agent for this purpose is sodium metabisulfite (B1197395) (also known as sodium pyrosulfite). orgsyn.org In a typical procedure, a solution of sodium metabisulfite is made alkaline (pH 7-9) with sodium hydroxide (B78521) and cooled. orgsyn.org The cold diazonium salt solution is then slowly added to this reducing mixture, with the temperature controlled between 15 and 25 °C. orgsyn.org This controlled process reduces the diazonium group to a hydrazine precursor. orgsyn.org

Another established reducing agent used in this context is stannous chloride (tin(II) chloride). In this variation, a solution of stannous chloride in concentrated hydrochloric acid is prepared and chilled. The diazonium salt solution is then added to this reducing agent at a controlled low temperature (below 5 °C) to yield the hydrochloride salt of the hydrazine precursor. google.com

Table 2: Comparison of Reduction Strategies

| Reducing Agent | pH | Temperature | Key Process Details |

| Sodium Metabisulfite | 7–9 orgsyn.org | 15–25 °C orgsyn.org | Diazonium salt is added to an alkaline solution of the reducing agent. orgsyn.org |

| Stannous Chloride | Highly Acidic | < 5 °C google.com | Diazonium salt is added to a chilled acidic solution of the reducing agent. google.com |

The final step in the classical synthesis is the hydrolysis of the intermediate product formed during the reduction stage. The reaction mixture containing the reduced species is treated with a sufficient quantity of hydrochloric acid and heated to a high temperature, typically 95–100 °C, for about 25 to 35 minutes. orgsyn.org This acidic hydrolysis cleaves intermediate sulfonates (when using sulfite-based reducing agents) and completes the conversion to the stable hydrochloride salt of 2-hydrazinobenzoic acid. orgsyn.org After hydrolysis, the final product can be isolated from the solution through cooling, filtration, and drying. orgsyn.org

The traditional preparation of this compound is a batch process that involves the sequential execution of the diazotization, reduction, and hydrolysis steps in suitable reactors. orgsyn.org This methodology, while effective, relies on careful control of process parameters such as temperature, pH, and reagent addition rates to ensure both safety and high yield. orgsyn.orggoogle.com The process described in a Chinese patent, for instance, outlines specific molar ratios and reaction conditions designed to optimize the yield, shorten the production cycle, and reduce manufacturing costs compared to older, less-defined methods. orgsyn.org This represents a refinement of the traditional batch technology, focusing on efficiency and economic viability. orgsyn.org

Diazotization and Reduction of 2-Aminobenzoic Acid Precursors

Advanced Synthetic Strategies and Process Optimization

While the classical diazotization-reduction pathway remains the primary method for synthesis, advancements focus on process optimization rather than entirely new synthetic routes. A significant area of development in chemical manufacturing is the shift from traditional batch processing to continuous flow processes.

A continuous flow synthesis offers substantial advantages for the preparation of phenylhydrazines. This modern approach integrates the three key steps—diazotization, reduction, and acidic hydrolysis—into a continuous, tandem reaction sequence within an integrated reactor. Acidic solutions of the aniline (B41778) precursor, a diazotization agent, a reductant, and acid are fed into the system, and the product is generated continuously.

This strategy enhances safety, particularly by minimizing the accumulation of large quantities of unstable diazonium salt intermediates, which are known to be explosive. Furthermore, continuous flow technology allows for superior control over reaction parameters, leading to improved consistency, potentially higher yields, and simplified scalability compared to the challenges of scaling up traditional batch reactors.

Improved Yield Methodologies

Traditional synthesis methods for this compound have reported yields ranging from 63% to 72%. google.com A notable advancement in improving this yield involves a multi-step process starting from 2-aminobenzoic acid. google.com This method proceeds through a diazotization reaction to form a benzene diazonium chloride intermediate. google.com This is followed by a reduction and subsequent hydrolysis with hydrochloric acid to generate the final product. google.com

A key innovation in this process is the use of sodium metabisulfite as the reducing agent. google.com By carefully controlling the reaction conditions, specifically the temperature (15–25 °C) and pH (7–9), a molar yield of 73% can be achieved. google.com Another established method involves the diazotization of anthranilic acid, followed by reduction with sulfur dioxide, and subsequent treatment with concentrated hydrochloric acid to precipitate the product. orgsyn.org

| Step | Starting Material | Key Reagents | Reaction Conditions | Outcome |

|---|---|---|---|---|

| 1. Diazotization | 2-Aminobenzoic acid | Hydrochloric acid, Sodium nitrite | 0–5 °C, 20-30 minutes | Benzene diazonium chloride solution |

| 2. Reduction | Benzene diazonium chloride | Sodium metabisulfite | 15–25 °C, pH 7–9, 30 minutes | Reduced intermediate solution |

| 3. Hydrolysis & Precipitation | Reduced intermediate | 10N Hydrochloric acid | Heat to 97–100 °C, then cool to 5–10 °C | This compound (73% molar yield) |

Reduced Production Period and Cost-Effective Syntheses

The efficiency of chemical synthesis is often measured by its duration and cost. Traditional methods for producing this compound could take as long as 3 to 4 hours. google.com The improved methodology utilizing sodium metabisulfite as a reducing agent significantly shortens this production period. google.com

Furthermore, this method offers a cost-effective advantage. Reductants used in older syntheses, such as S-WAT and sodium bisulfite, are associated with higher costs. google.com The use of sodium metabisulfite presents a more economical alternative. google.comgoogle.com This approach also streamlines the process by reducing the amount of required equipment, thereby lowering investment costs. google.com

Greener Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of hydrazides, a category to which 2-Hydrazinobenzoic acid belongs, microwave-assisted, solvent-free methods represent a significant green advancement. egranth.ac.inresearchgate.net This approach involves the direct reaction of a carboxylic acid with hydrazine hydrate (B1144303) under microwave irradiation. egranth.ac.inresearchgate.net

This green method offers numerous advantages over conventional techniques, which often require multiple steps and significant heating times (6-9 hours). egranth.ac.inresearchgate.net The microwave-assisted synthesis can be completed in a fraction of the time (60-200 seconds) with substantially less energy consumption. researchgate.net Key metrics of "greenness," such as atom economy, carbon efficiency, and reaction mass efficiency, are all significantly improved, while the environmental (E) factor, which measures waste generation, is drastically reduced. egranth.ac.inresearchgate.net

| Metric | Conventional Method | Greener Method (Microwave) | Improvement |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Purification and Characterization Techniques in Synthesis Research

Ensuring the identity and purity of synthesized this compound is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (e.g., IR, ¹H-NMR, ¹³C-NMR, LC-MS, UPLC)

Spectroscopic methods are essential for elucidating the molecular structure of the synthesized compound. Infrared (IR) spectroscopy is used to identify the presence of key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. chemicalbook.com

¹H-NMR (Proton NMR) : Reveals the number and types of hydrogen atoms in the molecule and their connectivity.

¹³C-NMR (Carbon-13 NMR) : Shows the different types of carbon atoms present in the structure. chemicalbook.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), determines the molecular weight of the compound, confirming its elemental composition. bldpharm.com Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution version of LC that can also be used for characterization. bldpharm.com Documentation for this compound often includes data from these techniques to verify its structure. chemicalbook.combldpharm.com

| Technique | Purpose | Source Reference |

|---|---|---|

| Infrared (IR) | Identifies functional groups. | chemicalbook.com |

| ¹H-NMR | Characterizes the hydrogen framework. | chemicalbook.com |

| ¹³C-NMR | Characterizes the carbon framework. | chemicalbook.com |

| LC-MS | Determines molecular weight and formula. | bldpharm.com |

| UPLC | Provides high-resolution separation and characterization. | bldpharm.com |

Chromatographic Purification Methods

Chromatography is the primary method for both purifying the final product and assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. google.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of 2-Hydrazinobenzoic acid. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The purity of the synthesized compound can be precisely determined using HPLC; for instance, the improved synthesis method showed a purity of 98.80% by HPLC analysis. google.com This liquid chromatography method is also scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Derivatization and Transformational Chemistry of 2 Hydrazinobenzoic Acid Hydrochloride

Reactions Leading to Heterocyclic Systems

The strategic positioning of the hydrazinyl and carboxyl groups in 2-hydrazinobenzoic acid hydrochloride facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic compounds. These reactions are fundamental in medicinal and materials chemistry for the generation of novel molecular architectures with potential biological and photophysical properties.

Indazolone derivatives are a prominent class of heterocyclic compounds synthesized from this compound. The formation of the indazolone core is a key transformation that opens avenues for further functionalization and the creation of diverse molecular libraries.

The synthesis of 1,2-dihydro-indazol-3-one from this compound is a classic example of an intramolecular cyclocondensation reaction. This process involves the formation of a five-membered nitrogen-containing ring fused to the benzene (B151609) ring. The reaction is typically acid-catalyzed, where the protonation of the carbonyl group of the carboxylic acid enhances its electrophilicity, facilitating the nucleophilic attack by the terminal nitrogen of the hydrazinyl group.

A common procedure involves refluxing this compound in an aqueous acidic medium. For instance, heating the starting material in water with a catalytic amount of concentrated hydrochloric acid leads to the formation of 1,2-dihydro-indazol-3-one. The reaction proceeds through the elimination of a molecule of water.

| Reactant | Reagent/Catalyst | Product |

| This compound | Concentrated Hydrochloric Acid | 1,2-Dihydro-indazol-3-one |

This interactive data table summarizes the cyclocondensation reaction to form 1,2-Dihydro-indazol-3-one.

The resulting 1,2-dihydro-indazol-3-one is a stable crystalline solid and serves as a versatile intermediate for the synthesis of more complex indazolone derivatives.

The carbonyl group at the 3-position of the 1,2-dihydro-indazol-3-one ring exhibits reactivity typical of ketones and can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. The reaction with substituted anilines introduces a new dimension of structural diversity to the indazolone scaffold.

This reaction is generally carried out by refluxing 1,2-dihydro-indazol-3-one with a substituted aniline (B41778) in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. The electronic nature of the substituent on the aniline can influence the reaction rate and yield. Electron-donating groups on the aniline can enhance the nucleophilicity of the amino group, while electron-withdrawing groups may have the opposite effect.

The general reaction scheme is as follows:

1,2-Dihydro-indazol-3-one + Substituted Aniline → Schiff's Base of Indazolone + Water

| Indazolone Reactant | Aniline Reactant (Example) | Product (Schiff's Base) |

| 1,2-Dihydro-indazol-3-one | Aniline | 3-(Phenylimino)-1,2-dihydro-3H-indazole |

| 1,2-Dihydro-indazol-3-one | p-Toluidine | 3-(p-Tolylimino)-1,2-dihydro-3H-indazole |

| 1,2-Dihydro-indazol-3-one | p-Anisidine | 3-((4-Methoxyphenyl)imino)-1,2-dihydro-3H-indazole |

This interactive data table provides examples of Schiff's bases formed from the reaction of 1,2-Dihydro-indazol-3-one with various substituted anilines.

These Schiff's bases are often colored compounds and can be further modified or utilized as ligands in coordination chemistry.

Triazoloquinazolines are a class of fused heterocyclic compounds containing a triazole ring fused to a quinazoline (B50416) system. This compound serves as a key precursor for the synthesis of these complex structures, which are of interest due to their potential pharmacological activities.

The reaction of 2-hydrazinobenzoic acid with dithiocarbonate derivatives, such as carbon disulfide, provides a pathway to triazoloquinazoline scaffolds. In this reaction, the hydrazinyl group of 2-hydrazinobenzoic acid reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbazate intermediate. This intermediate can then undergo intramolecular cyclization involving the carboxylic acid group to form a triazolo[5,1-b]quinazolin-9-one derivative. The initial nucleophilic attack of the hydrazine (B178648) on carbon disulfide is followed by a series of cyclization and dehydration steps.

| Reactant | Reagent | Intermediate Product | Final Heterocyclic System |

| 2-Hydrazinobenzoic acid | Carbon Disulfide / Base | Dithiocarbazate derivative | Triazoloquinazolinone |

This interactive data table outlines the formation of Triazoloquinazolines via cyclocondensation with dithiocarbonate derivatives.

Phosphorus pentasulfide (P4S10) is a powerful thionating agent that can be employed to convert carbonyl groups into thiocarbonyls. In the context of 2-hydrazinobenzoic acid, P4S10 can be used to facilitate the synthesis of sulfur-containing triazoloquinazolines. The reaction likely proceeds through the initial formation of a thioamide intermediate from the carboxylic acid and hydrazine moieties.

Subsequent treatment with an alkyl halide can lead to the S-alkylation of the thione, followed by cyclization to yield a triazoloquinazoline derivative. The exact nature of the final product can be influenced by the reaction conditions and the structure of the alkyl halide used. This synthetic route offers a versatile method for introducing both sulfur and various alkyl groups into the final heterocyclic system.

| Reactant | Reagent 1 | Reagent 2 | Product Class |

| 2-Hydrazinobenzoic acid | Phosphorus Pentasulfide | Alkyl Halide | Alkylthio-substituted Triazoloquinazoline |

This interactive data table details the reaction pathway to Triazoloquinazolines using Phosphorus Pentasulfide and Alkyl Halides.

This approach highlights the utility of this compound as a versatile building block in the construction of complex, polycyclic heteroaromatic systems.

Pyrazole (B372694) Derivative Synthesis

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The synthesis of pyrazole derivatives from this compound often involves condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

The fusion of coumarin (B35378) and pyrazole moieties has been a subject of interest due to the combined biological activities of these two pharmacophores. Novel pyrazoles incorporating a coumarin moiety can be synthesized through 1,3-dipolar cycloaddition reactions. biointerfaceresearch.com For instance, the reaction between enaminones derived from coumarins and nitrilimines, generated in situ from hydrazonyl halides, yields these hybrid molecules. biointerfaceresearch.com

Another approach involves the reaction of 4-hydrazinobenzoic acid, an isomer of the title compound, with coumarin-derived aldehydes to produce coumarin-substituted pyrazole-derived hydrazones, which can be further cyclized. mdpi.com This suggests a parallel reactivity for 2-hydrazinobenzoic acid. The synthesis typically begins with the reaction of a hydrazine with a fluoro-coumarin derivative, followed by Vilsmeier-Haack formylation to create a pyrazole-aldehyde, which is then condensed with various hydrazines to form the final hydrazone derivatives. mdpi.com

| Compound ID | Substituent on Hydrazone | Yield (%) | Physical Appearance |

| 10 | 2-ethylphenyl | 79% | Orange |

| 16 | 2,4-dichlorophenyl | 77% | Yellowish |

| 25 | 4-chlorophenyl | 71% | Brown |

Source: Adapted from research on coumarin-substituted pyrazole derivatives. mdpi.com

Trisubstituted pyrazoles are commonly synthesized via the condensation of hydrazines with diketones or chalcones. nih.govijsr.net A prevalent method involves the reaction of substituted chalcones (α,β-unsaturated ketones) with phenylhydrazine (B124118) hydrochloride in a suitable solvent like ethanol (B145695). ijsr.net The chalcones themselves are typically prepared through a Claisen-Schmidt condensation of an appropriate ketone and aldehyde. ijsr.net

The reaction of this compound with various chalcones would proceed similarly, leading to the formation of 1,3,5-trisubstituted pyrazole derivatives where the N-1 position of the pyrazole ring is substituted with a 2-carboxyphenyl group. Microwave-assisted methods have also been developed for the synthesis of trisubstituted pyrazoles, offering excellent yields through the direct N-heterocyclization of hydrazines with metal-diketonic complexes. nih.gov

Table 2: General Scheme for Trisubstituted Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Substituted Chalcone | This compound | Ethanol, NaOH, Reflux | 1-(2-carboxyphenyl)-3,5-diaryl-pyrazole |

| Metal-acetylacetonate | This compound | Microwave irradiation, DMSO | 1-(2-carboxyphenyl)-3,5-disubstituted-pyrazole |

Source: Adapted from methodologies for pyrazole synthesis. nih.govijsr.net

2-Pyrazolines, also known as dihydropyrazoles, are synthesized by the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. semanticscholar.orgsci-hub.se Specifically, 1-(2-Carboxyphenyl)-2-pyrazolines are synthesized by reacting various chalcones with (2-carboxyphenyl)hydrazine (the free base form of this compound) in boiling acetic acid. semanticscholar.org This reaction provides a direct route to these carboxylated pyrazoline derivatives. semanticscholar.org

The structure of the resulting 2-pyrazolines is confirmed through spectroscopic methods like ¹H-NMR and ¹³C-NMR, which show characteristic signals for the protons and carbons of the pyrazoline ring. semanticscholar.org For 1-(2-carboxyphenyl)-2-pyrazolines, the proton signal for the carboxyl group may not be detectable due to strong intramolecular hydrogen bonding. semanticscholar.org

Table 3: Synthesis of 1-(2-Carboxyphenyl)-2-pyrazolines

| Chalcone Precursor | Resulting Pyrazoline | Yield (%) |

| Chalcone | 1-(2-Carboxyphenyl)-3,5-diphenyl-2-pyrazoline | 75 |

| 4-Methylchalcone | 1-(2-Carboxyphenyl)-3-phenyl-5-(4-methylphenyl)-2-pyrazoline | 78 |

| 4-Methoxychalcone | 1-(2-Carboxyphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline | 81 |

| 4-Chlorochalcone | 1-(2-Carboxyphenyl)-3-phenyl-5-(4-chlorophenyl)-2-pyrazoline | 83 |

Source: Adapted from Lévai, A. & Jekő, J. (2007). semanticscholar.org

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are formed by the reaction of hydrazines with aldehydes or ketones and are known to possess a wide range of biological activities. semanticscholar.orgnih.gov

The reaction of this compound with aldehydes leads to the formation of hydrazones, also known as Schiff bases. The terminal primary amine of the hydrazine group undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde. unesp.brnih.gov This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone. unesp.br The reaction is typically carried out by heating the substituted hydrazine with an aldehyde in a solvent such as ethanol. semanticscholar.orgresearchgate.net The resulting hydrazone will incorporate the 2-carboxybenzylidene moiety. The isomeric compound, 4-hydrazinobenzoic acid, has been successfully used as a derivatizing agent for the analysis of low-molecular-weight aldehydes, highlighting the reactivity of the hydrazine group in this class of compounds. unesp.brnih.gov

The synthesis of novel hydrazone derivatives is a significant area of research in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. nih.govepstem.netnih.gov Acylhydrazones can be synthesized through the condensation reaction of a carboxylic acid hydrazide with an aliphatic or aromatic aldehyde. nih.gov

Starting with 2-hydrazinobenzoic acid, a series of hydrazones can be prepared by reacting it with various substituted aromatic aldehydes. nih.gov These synthetic endeavors are aimed at creating new chemical entities with potential therapeutic applications. The resulting compounds are then typically screened for their biological effects. For example, hydrazones synthesized from isoniazid (B1672263) have shown potent activities against various bacterial and fungal strains. epstem.net Similarly, derivatives of iodobenzoic acid hydrazides have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.gov

Table 4: General Synthesis of Hydrazones for Biological Evaluation

| Hydrazine/Hydrazide Source | Aldehyde/Ketone | Reaction Conditions | Application of Product |

| Isoniazid | Aldehyde Derivatives | Ethanol, Reflux | Antimicrobial studies |

| Hydrazides of Iodobenzoic acid | Substituted Aromatic Aldehydes | Condensation Reaction | Antimicrobial and anticancer screening |

| Substituted Hydrazines | Aldehydes and Ketones | Ethanol/Methanol, Heat | General biological activity screening |

Source: Adapted from various studies on hydrazone synthesis. semanticscholar.orgepstem.netnih.gov

Other Synthetic Transformations

Preparation of the Free 2-Hydrazinobenzoic Acid from the Hydrochloride

The liberation of the free 2-hydrazinobenzoic acid from its hydrochloride salt is a straightforward acid-base reaction. The process involves treating an aqueous solution of this compound with a base, typically sodium acetate (B1210297), to neutralize the hydrochloric acid and precipitate the free acid. prepchem.comorgsyn.org

Detailed research outlines a common laboratory procedure for this conversion. In one method, a solution of this compound in water is treated with a solution of sodium acetate in water. prepchem.com The addition of the sodium acetate solution results in the formation of a thick precipitate of the free 2-hydrazinobenzoic acid. prepchem.com To ensure maximum precipitation, the mixture is often cooled for several hours before the solid product is collected by filtration. prepchem.com The collected precipitate is then washed with water and ethanol and dried under a vacuum to yield the purified free acid. prepchem.com

Another established procedure involves dissolving the powdered hydrochloride salt in water and adding a concentrated aqueous solution of sodium acetate. orgsyn.org This immediately causes the separation of o-hydrazinobenzoic acid. orgsyn.org The mixture is then chilled to complete the precipitation. orgsyn.org The resulting light-tan solid is collected by filtration, washed with water, and air-dried. orgsyn.org This method has been reported to produce a yield of 86%. orgsyn.org For higher purity, the crude product can be recrystallized from ethanol. orgsyn.org

The following table summarizes the key components and results of a typical preparation:

| Reactant | Molar Equivalent | Solvent | Precipitating Agent | Yield |

| This compound | 1.0 | Water | Sodium Acetate | 75-86% |

Computational Chemistry and Theoretical Studies on 2 Hydrazinobenzoic Acid Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and other properties. For derivatives of hydrazinobenzoic acid, DFT studies have been employed to elucidate their chemical reactivity and stability. acs.orgnih.govresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity. Key indicators derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. acs.orgemerginginvestigators.org A small energy gap suggests that a molecule can be polarized easily, indicating higher chemical reactivity and lower kinetic stability. acs.orgdergipark.org.tr

In studies on derivatives of the related 4-hydrazinobenzoic acid, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine their HOMO and LUMO energies. nih.govresearchgate.net The electron density distribution of the HOMO was found to be concentrated on the Ar–NH and NH–CS–NH–NH− moieties, identifying these as the primary zones for electron transfer. nih.gov The calculated energy gaps for these derivatives were found to be in the range of 2.816–4.925 eV in the gas phase. nih.gov

Table 1: Frontier Orbital Energies and Energy Gaps for Derivatives of 4-Hydrazinobenzoic Acid (Gas Phase) Note: The following data is for derivatives of 4-Hydrazinobenzoic Acid and is presented as an example of DFT analysis on a closely related structure.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -5.789 | -0.864 | 4.925 |

| Derivative 2 | -5.873 | -2.131 | 3.742 |

| Derivative 3 | -5.698 | -1.987 | 3.711 |

| Derivative 4 | -6.321 | -1.396 | 4.925 |

Data sourced from studies on 4-hydrazinobenzoic acid derivatives. nih.gov

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The analysis of frontier molecular orbitals, HOMO and LUMO, is directly correlated with the chemical reactivity and stability of compounds. acs.org The transfer of electronic charges from donor to acceptor groups is facilitated when there is a small energy gap between these orbitals. acs.org In molecules with a large HOMO-LUMO gap, polarization is less effective, and the molecule is considered less reactive. acs.org

For instance, in the analysis of 4-hydrazinobenzoic acid derivatives, the distribution of the HOMO was primarily located on the aromatic amine (Ar-NH) and other hydrazine-related groups, indicating these are the sites of electron donation. nih.gov The transition of an electron from the HOMO to the LUMO implies a transfer of electron density, which is fundamental to understanding intramolecular charge transfer processes. dergipark.org.tr

A powerful application of DFT is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the computational model and provide a more detailed interpretation of the spectra. For example, theoretical ¹H-NMR chemical shifts can be calculated and compared with experimental results. While experimental ¹H-NMR spectra for 2-Hydrazinobenzoic acid hydrochloride are available, specific DFT studies correlating these theoretical calculations with the experimental spectra for this exact compound are not detailed in the available literature. chemicalbook.com Such correlative studies are valuable for confirming molecular structures and understanding how the electronic environment influences the magnetic shielding of atomic nuclei.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamics of a molecule, which are crucial for understanding its behavior in different environments. nih.gov By analyzing MD trajectories, researchers can identify stable conformations, explore transitional pathways between different states, and understand how the molecule interacts with its surroundings. mdpi.com

Conformational analysis, often performed in conjunction with MD, helps to identify the most stable (lowest energy) three-dimensional arrangements of a molecule. For a flexible molecule like this compound, this analysis could reveal how the carboxylic acid and hydrazino groups orient themselves relative to the benzene (B151609) ring and how this is influenced by environmental factors. At present, specific molecular dynamics or conformational analysis studies focused solely on this compound are not prominent in the surveyed literature.

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering is the design and synthesis of solid-state structures with desired properties, which relies on a thorough understanding of intermolecular interactions. mdpi.comias.ac.in These non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules arrange themselves in a crystal lattice. mdpi.com Computational tools are essential for analyzing and quantifying these interactions, providing insights that guide the development of new crystalline materials.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to generate a two-dimensional "fingerprint plot." crystalexplorer.netnih.gov This plot provides a unique summary of all intermolecular contacts, with different types of interactions appearing as distinct patterns. scirp.orgcrystalexplorer.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2-Hydrazinobenzoic Acid Derivative

| Contact Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |

| O···H/H···O | 27.5 | 25.1 |

| H···H | Not specified | Not specified |

| C···H/H···C | 15.4 | 15.3 |

| N···H/H···N | 13.3 | 14.0 |

Data sourced from a study on (E)-2-[2-(2-amino-1-cyano-2-oxoethylidene)hydrazin-1-yl]benzoic acid. nih.gov

The fingerprint plots for this derivative showed that the most significant interactions are O···H/H···O contacts. nih.gov The C···H/H···C contacts appeared as distinct spikes in the plot, while the N···H/H···N interactions were represented by distorted wings. nih.gov This type of detailed analysis allows for a quantitative understanding of the forces that stabilize the crystal structure. nih.govnih.gov

Analysis of Hydrogen Bonding Networks

Detailed computational analyses of the intermolecular and intramolecular hydrogen bonding networks specific to the crystal structure of this compound are not available in the reviewed literature. Such studies would typically involve quantum chemical calculations to determine bond lengths, angles, and energies associated with hydrogen bonds, providing insights into the crystal packing and stability of the compound. Without specific research, a discussion on the nature and strength of the hydrogen bond donors (such as the carboxylic acid proton and the hydrazinium (B103819) moiety) and acceptors (the chloride ion and the carbonyl oxygen) in the solid state remains speculative.

Quantum Chemical Descriptors and Reactivity Predictions

Quantitative data from quantum chemical calculations for this compound, such as frontier molecular orbital energies (HOMO and LUMO), electronegativity, chemical hardness, and electrophilicity index, have not been reported in dedicated studies. These descriptors are crucial for predicting the chemical reactivity, stability, and potential reaction pathways of a molecule. While general purpose computational software can estimate some of these values, a thorough, peer-reviewed study providing a detailed interpretation of these descriptors for this compound is currently absent from the scientific literature.

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmacologically Active Compounds

The chemical structure of 2-Hydrazinobenzoic acid hydrochloride makes it an important building block for the synthesis of complex organic molecules. The presence of the hydrazine (B178648) group (-NHNH2) is particularly significant, as it is a key reactant in cyclization reactions to form stable heterocyclic rings that are common in many pharmacologically active compounds.

This compound, as a substituted aryl hydrazine, is a valuable precursor for the synthesis of indole (B1671886) and pyrazolone (B3327878) derivatives, two classes of heterocyclic compounds with extensive applications in drug discovery.

Indoles: The most prominent method for synthesizing indoles from aryl hydrazines is the Fischer indole synthesis. This reaction involves the condensation of an aryl hydrazine with an aldehyde or ketone, such as ethyl pyruvate, to form an arylhydrazone intermediate. google.comnih.gov This intermediate, when treated with an acid catalyst, undergoes a rearrangement to form the indole ring. google.comorganic-chemistry.org The use of substituted phenylhydrazine (B124118) hydrochlorides is a common practice in this synthesis, making this compound a suitable starting material for producing indole-2-carboxylic acid derivatives. google.com

Pyrazolones: Pyrazolone derivatives are another important class of compounds synthesized from hydrazine precursors. The synthesis typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. orientjchem.orgresearchgate.net This reaction leads to the formation of the five-membered pyrazolone ring. As a substituted hydrazine, this compound can be utilized in similar reaction schemes to generate novel pyrazolone derivatives bearing a benzoic acid moiety, which can then be further modified to explore their pharmacological potential. orientjchem.orgresearchgate.netnih.gov

Biological Activity Studies of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly hydrazones, have been the subject of numerous studies to evaluate their biological and pharmacological properties. These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and analgesic effects. mdpi.com

Hydrazone derivatives have shown considerable promise as antimicrobial agents. The azometine group (-NHN=CH-) present in hydrazones is considered a key pharmacophore responsible for their biological activity. nih.gov

Derivatives synthesized from hydrazine precursors have been tested against a range of pathogenic bacteria, demonstrating notable efficacy against both Gram-positive and Gram-negative strains.

Staphylococcus aureus : Numerous studies have highlighted the activity of hydrazone derivatives against S. aureus, including methicillin-resistant strains (MRSA). nih.gov For instance, certain pyrazole-derived hydrazones have been identified as potent growth inhibitors of drug-resistant S. aureus strains, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov

Klebsiella aerogenes and related species : Derivatives have also been evaluated against Klebsiella species. For example, specific hydrazide-hydrazone derivatives have shown significant activity against multidrug-resistant clinical isolates of Klebsiella pneumoniae, with MIC values recorded at 12.5 μg/mL. nih.gov

Escherichia coli : The antibacterial spectrum of these derivatives often includes E. coli. Studies have shown that certain hydrazide-hydrazones can exhibit antibacterial activity against E. coli that is superior to standard antibiotics like ampicillin. nih.gov

Acinetobacter baumannii : A particularly challenging pathogen, A. baumannii, has also been a target for these compounds. Coumarin-based hydrazone derivatives have been synthesized and shown to be potent inhibitors of this bacterium, highlighting their potential for addressing drug-resistant infections. nih.gov

The table below summarizes the antibacterial activity of selected hydrazone derivatives against various bacterial strains as reported in research literature.

| Bacterial Strain | Derivative Type | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (Drug-Resistant) | Bischloro-substituted Pyrazole (B372694) Hydrazone | 3.125 | nih.gov |

| Staphylococcus aureus (MRSA) | Pyrimidine Hydrazide-Hydrazone | 3.125 | nih.gov |

| Acinetobacter baumannii | Chloro-fluoro-substituted Pyrazole Hydrazone | Moderate Activity | nih.gov |

| Escherichia coli | Pyrimidine Hydrazide-Hydrazone | 12.5 | nih.gov |

| Klebsiella pneumoniae (MDR) | Pyrimidine Hydrazide-Hydrazone | 12.5 | nih.gov |

Hydrazone derivatives have been extensively investigated for their anti-inflammatory properties. A common preclinical model for this evaluation is the carrageenan-induced paw edema test in rodents, which measures the ability of a compound to reduce acute inflammation. mdpi.comnih.gov In these studies, various hydrazone derivatives have shown significant reductions in paw edema, with efficacy in some cases approaching that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium and indomethacin. nih.govjddtonline.info For example, certain novel hydrazones demonstrated up to 46.6% inhibition of inflammation, while the standard drug diclofenac sodium showed 70.29% inhibition under similar conditions. nih.gov

The anti-inflammatory potential of selected hydrazone derivatives is presented in the table below.

| Derivative Type | Assay Model | Reported Activity (% Inhibition) | Standard Drug (% Inhibition) | Reference |

|---|---|---|---|---|

| N-acylhydrazone Derivative | Carrageenan-induced paw edema | 46.6% | Diclofenac Sodium (70.29%) | nih.gov |

| Benz[b]thiophene Hydrazone | Carrageenan-induced paw edema | 50.25% | Diclofenac Sodium (51.88%) | nih.gov |

| Pyridazinone-acetyl-benzal Hydrazone | Carrageenan-induced paw edema | Potent Activity | Indomethacin | nih.gov |

| Nicotinic acid Hydrazide Derivative | Carrageenan-induced paw edema | 37.29% | Diclofenac Sodium (38.85%) | nih.gov |

In addition to anti-inflammatory effects, the analgesic (pain-relieving) potential of hydrazone derivatives has been a focus of pharmacological research. mdpi.com The acetic acid-induced writhing test in mice is a widely used model to screen for peripheral analgesic activity. nih.gov This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an irritant. Several studies have reported that newly synthesized hydrazide and hydrazone derivatives can induce a significant reduction in the writhing response, with some compounds showing potency greater than the standard analgesic mefenamic acid. nih.gov Another method, the formalin test, which assesses both neurogenic and inflammatory pain, has also been used to confirm the analgesic effects of these derivatives. mdpi.com

The table below details the analgesic activity of representative hydrazone derivatives from preclinical studies.

| Derivative Type | Assay Model | Reported Activity | Standard Drug | Reference |

|---|---|---|---|---|

| Hydrazide/Hydrazine Derivative | Acetic acid-induced writhing | Significant reduction in writhing; one compound more potent than standard | Mefenamic Acid | nih.gov |

| Anthranilic acid-based Hydrazone | Formalin Test | Significant reduction in paw-licking time in the second phase | Not specified | mdpi.com |

| 5-methyl-2-benzoxazolinone Hydrazone | Not specified | Reported strong analgesic properties | Not specified | mdpi.com |

| N-arylhydrazone of Mefenamic Acid | Acetic acid-induced writhing | Some derivatives showed significant analgesic activity | Mefenamic Acid | semanticscholar.org |

Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been a subject of significant research interest. The ability of this compound to scavenge free radicals and reduce oxidative stress is evaluated through several standard in vitro assays. While direct studies on this compound are limited, research on closely related hydrazinobenzoic acid derivatives provides valuable insights into its potential antioxidant capabilities.

DPPH Radical Scavenging Assays

| Compound Derivative | Concentration (μg/mL) | DPPH Scavenging Activity (%) |

| Derivative A | 20 | ~70-72% |

| Derivative B | 20 | ~70-72% |

Note: Data presented is for derivatives of 4-hydrazinobenzoic acid and is indicative of the potential activity of related compounds.

ABTS Radical Scavenging Assays

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant activity. Similar to the DPPH assay, direct data for this compound is scarce. However, research on 4-hydrazinobenzoic acid derivatives has shown remarkable ABTS radical quenching activity. nih.gov Some of these derivatives exhibited scavenging effects ranging from 80% to 85% at a concentration of 20 μg/mL, which is comparable to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov

| Compound Derivative | Concentration (μg/mL) | ABTS Scavenging Activity (%) |

| Derivative C | 20 | ~80-85% |

| Derivative D | 20 | ~80-85% |

Note: Data presented is for derivatives of 4-hydrazinobenzoic acid and is indicative of the potential activity of related compounds.

Ferric Reducing Antioxidant Power (FRAP) Assays

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction potential is an indicator of its antioxidant power. Studies on 4-hydrazinobenzoic acid derivatives have demonstrated a positive response in FRAP assays. nih.gov The parent compound showed a ferric reducing power capacity, which was significantly increased in its derivatives, indicating that structural modifications can enhance this activity. nih.gov

| Compound | Concentration (μg/mL) | FRAP Value (μmol Trolox/100 g) |

| 4-Hydrazinobenzoic acid | 40 | 2864 ± 32.56 |

| Derivative E | 40 | 4120 ± 20.53 |

| Derivative F | 40 | 4080 ± 14.57 |

Note: Data presented is for 4-hydrazinobenzoic acid and its derivatives and is indicative of the potential activity of related compounds.

Reducing Power Capability Assessments

The reducing power capability of a compound is another measure of its potential antioxidant activity. This is often assessed by the conversion of Fe³⁺ in a ferricyanide (B76249) complex to Fe²⁺. Research on 4-hydrazinobenzoic acid and its derivatives has shown a range of high-to-moderate reducing power activity. nih.gov The parent compound itself demonstrated a significant reducing power capability, which was further enhanced in some of its substituted derivatives. nih.gov

| Compound | Concentration (μg/mL) | Absorbance at 700 nm |

| 4-Hydrazinobenzoic acid | 40 | 1.06 ± 0.03 |

| Derivative G | 40 | 1.23 ± 0.04 |

| Derivative H | 40 | 1.17 ± 0.02 |

Note: Data presented is for 4-hydrazinobenzoic acid and its derivatives and is indicative of the potential activity of related compounds.

Potential in Cancer Research

The potential of hydrazinobenzoic acid derivatives in cancer research is an active area of investigation. While direct studies on this compound are limited, research on related compounds provides insights into their possible mechanisms of action against cancer cells.

Gene Suppression Related to Cell Growth

A derivative of hydrazinobenzoic acid, Hydrazinobenzoylcurcumin (HBC), has been shown to inhibit the activity of the androgen receptor (AR). nih.gov This inhibition is associated with a decrease in the expression of proteins that regulate the cell cycle, such as cyclin A, cyclin E, and Cdk2, which are crucial for the progression of cells from the G1 to the S phase of the cell cycle. nih.gov Furthermore, HBC was found to induce the expression of tumor suppressor genes like p53, and cell cycle inhibitors p27Kip1 and p21Cip1, which negatively regulate cell cycle progression. nih.gov RNA-Seq analysis identified 57 androgen-regulated genes whose expression was significantly altered in cells treated with HBC. nih.gov Genes that are typically overexpressed in prostate cancer were repressed by HBC, while genes that are often down-regulated in prostate cancer were stimulated, suggesting a reversing effect on gene expression associated with the disease. nih.gov

| Affected Genes/Proteins | Effect of Hydrazinobenzoylcurcumin (HBC) Treatment |

| Cyclin A, Cyclin E, Cdk2 | Decreased expression |

| p53, p27Kip1, p21Cip1 | Induced expression |

| Androgen-regulated genes | Altered expression (57 genes) |

Note: This data is for Hydrazinobenzoylcurcumin (HBC), a derivative of hydrazinobenzoic acid.

Inhibition of Endothelial Cell Proliferation

Research into hydrazine-containing compounds has explored their potential as anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. One of the key steps in angiogenesis is the proliferation of endothelial cells. Studies have shown that hydralazine (B1673433), a hydrazine derivative, can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov This inhibitory effect extends to other crucial stages of angiogenesis, including cell migration, invasion, and tube formation. nih.gov

The anti-angiogenic activity of compounds like hydralazine has been linked to the interference with key signaling pathways. For instance, hydralazine has been shown to reduce the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two potent pro-angiogenic factors. nih.gov By disrupting these signals, such compounds can effectively suppress the formation of new blood vessels, a mechanism that is also being investigated for its potential to inhibit tumor growth. nih.gov While direct studies on this compound are specific, the broader class of hydrazine derivatives demonstrates a clear precedent for activity against endothelial cell proliferation. nih.govplos.org

Cytotoxicity Against Cancer Cells

Derivatives of hydrazinobenzoic acid have been a focal point of research for developing new anticancer agents. The core structure serves as a scaffold for creating a variety of molecules that exhibit cytotoxic effects against different cancer cell lines. sci-hub.se Studies have revealed that incorporating specific chemical groups, such as an isothiocyanate moiety, can significantly enhance the cytotoxicity of 4-hydrazinobenzoic acid derivatives. sci-hub.se

These compounds have been evaluated for their in vitro cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). sci-hub.se The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. For example, a series of isatin-hydrazones, which are derived from hydrazines, showed potent activity against MCF-7 cells, with some compounds exhibiting lower IC50 values than the established anticancer drug doxorubicin (B1662922). nih.gov Research has indicated that some of these derivatives demonstrate promising cytotoxicity against cancer cells while showing weaker effects on normal cells, suggesting a potential for selective anticancer therapy. sci-hub.se The cytotoxic mechanism for some derivatives involves the induction of apoptosis in cancer cells. sci-hub.se

Table 1: Cytotoxicity of Hydrazone Derivatives Against Various Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin-Hydrazone (4j) | MCF-7 (Breast) | 1.51 | nih.gov |

| Isatin-Hydrazone (4k) | MCF-7 (Breast) | 3.56 | nih.gov |

| Isatin-Hydrazone (4e) | MCF-7 (Breast) | 5.46 | nih.gov |

| Isatin-Hydrazone (4e) | A2780 (Ovary) | 18.96 | nih.gov |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | A549 (Lung) | 49.79 | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | MDA-MB-231 (Breast) | 31.49 | mdpi.com |

| 1,3,4-Oxadiazole (2l) | PC-3 (Prostate) | 38.42 | mdpi.com |

| 1,3,4-Oxadiazole (2l) | A549 (Lung) | 36.26 | mdpi.com |

Investigations into Autoimmune and Infectious Diseases

The intersection of infectious agents and the host immune system can sometimes lead to autoimmune diseases (ADs). nih.gov One proposed mechanism is molecular mimicry, where similarities between pathogen epitopes and self-antigens cause the immune system to mistakenly attack the body's own tissues. nih.gov Research in this area explores how chemical compounds might modulate these pathways.

In the context of infectious diseases, derivatives of benzoic acid have been investigated for their therapeutic potential. For instance, in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, a series of benzoic acid derivatives were designed as inhibitors of the trans-sialidase (TcTS) enzyme. researchgate.net This enzyme is crucial for the parasite's survival and interaction with the host. researchgate.net Certain derivatives containing a para-aminobenzoic acid moiety demonstrated more potent trypanocidal activity against two different strains of the parasite than the currently used drugs, nifurtimox (B1683997) and benznidazole. researchgate.net

Enzymatic Analysis and Molecular Docking Studies of Derivatives

To understand the therapeutic potential of 2-hydrazinobenzoic acid derivatives, researchers employ enzymatic analysis and computational molecular docking studies. These methods provide insight into how these molecules interact with biological targets, such as enzymes, at the molecular level. For example, in the development of inhibitors for Trypanosoma cruzi trans-sialidase (TcTS), molecular docking was used to predict how different benzoic acid derivatives would bind to the enzyme's active site. researchgate.net These studies revealed that certain compounds could establish strong interactions with key amino acid residues, such as an arginine triad, within the active site, explaining their inhibitory activity. researchgate.net

Drug Delivery Systems and Controlled Release Applications

Conjugation to Nanocarriers (e.g., Carbon Nanotubes) via Hydrazone Bonds

The hydrazine group is a key functional moiety for conjugating drugs to various nanocarriers, creating advanced drug delivery systems. nih.gov This is typically achieved by forming a hydrazone bond through the condensation reaction between a hydrazine group on the nanocarrier or drug, and a ketone or aldehyde group on the corresponding partner. bohrium.comresearchgate.net This versatile conjugation strategy has been applied to a wide range of drug delivery vehicles, including polymers, micelles, liposomes, and inorganic nanoparticles like silica-coated magnetite nanoparticles. bohrium.comresearchgate.netnih.gov

For example, magnetite nanoparticles have been functionalized with hydrazine groups to create a magnetic nanocarrier (MNC). The anticancer drug doxorubicin, which contains a ketone group, was then loaded onto this nanocarrier by forming an acid-sensitive hydrazone bond. researchgate.net This covalent linkage allows for high drug loading capacity and stability of the formulation under normal physiological conditions. researchgate.net The use of nanocarriers aims to improve the therapeutic efficacy of drugs by enhancing their delivery to target sites and reducing systemic toxicity. bohrium.com

pH-Responsive Drug Release Mechanisms

A significant advantage of using hydrazone linkages in drug delivery is their inherent pH-sensitivity. bohrium.comresearchgate.net Hydrazone bonds are stable at the neutral pH of blood (around 7.4) but are susceptible to hydrolysis under acidic conditions. bohrium.comnih.gov This characteristic is exploited for targeted drug release in environments with lower pH, such as tumor tissues or within cellular compartments like endosomes and lysosomes. nih.govresearchgate.net

When a drug-nanocarrier conjugate linked by a hydrazone bond is taken up by a cancer cell, it is often enclosed in an endosome, which then matures into a lysosome. The pH inside these organelles is acidic (typically pH 3.0 to 5.0). researchgate.net In this acidic environment, the hydrazone bond is cleaved, triggering the release of the drug directly at the site of action. researchgate.net This pH-responsive mechanism enhances the site-specific delivery of the therapeutic agent, which can increase its effectiveness against cancer cells while minimizing exposure and potential damage to healthy tissues. bohrium.com This "on-demand" release is a cornerstone of stimuli-responsive drug delivery systems. nih.gov

Intracellular Drug Release Mechanisms

The hydrazine moiety of this compound is a key functional group that enables its potential use in advanced drug delivery systems, specifically through the formation of pH-sensitive hydrazone linkers. creative-biolabs.com This mechanism is central to strategies designed to release therapeutic agents within specific cellular compartments, thereby increasing efficacy and reducing off-target effects.

Hydrazone linkers are prized for their differential stability at varying pH levels. They are designed to remain stable and intact while in systemic circulation, where the pH is neutral (approximately 7.4). creative-biolabs.commdpi.com However, upon cellular uptake of a drug conjugate via endocytosis, it is trafficked into endosomes and then lysosomes. These organelles have progressively more acidic internal environments, with pH values ranging from 6.5 down to 4.5. creative-biolabs.commdpi.com

This acidic environment catalyzes the hydrolysis of the hydrazone bond, cleaving the linker and releasing the conjugated drug payload directly inside the target cell. nih.gov This pH-dependent release is a critical mechanism for the targeted intracellular delivery of cytotoxic agents like doxorubicin to cancer cells, ensuring the drug is released where it can be most effective. mdpi.comnih.gov The formation of an acylhydrazone, which can be derived from a hydrazine compound, is particularly effective as it demonstrates high stability at neutral pH but undergoes rapid cleavage at the acidic pH found in lysosomes. nih.gov Therefore, the hydrazine group in this compound serves as a reactive handle to covalently attach it to ketone- or aldehyde-containing drugs, forming a prodrug that can be activated by the low pH of intracellular vesicles. rsc.org

Proteomics Research Applications

This compound is identified as a phenyl hydrazine compound utilized in proteomics research. scbt.com Its utility in this field stems from the reactivity of the hydrazine functional group, which can be exploited for the labeling and identification of specific protein subsets.

One major application is in the field of glycoproteomics. The hydrazine group readily reacts with carbonyl groups (aldehydes and ketones). nih.gov This reaction is used for the chemical labeling of saccharides, as phenylhydrazine can react with the reducing end of oligosaccharides. nih.gov This allows for the detection and analysis of glycans on glycoproteins, which is crucial for studying post-translational modifications that play a significant role in protein function and disease. nih.gov

A second advanced application is in activity-based protein profiling (ABPP). Hydrazine-based chemical probes have been developed to covalently modify and identify enzymes that possess functional electron deficiency in their active sites. nih.gov These probes are described as mechanism-based and active-site-directed, allowing them to report on the functional state and active site occupancy of various enzyme classes. nih.gov While specific studies may use different substituted hydrazines, the underlying principle of using the hydrazine moiety as a reactive probe to map the functional proteome is a key research application for this class of compounds. nih.gov

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 52356-01-1 chemspider.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₇H₉ClN₂O₂ |

| InChI Key | ZGNNOFKURIXXRF-UHFFFAOYSA-N sigmaaldrich.com |

| Synonyms | 2-Carboxyphenylhydrazine hydrochloride, o-Hydrazinobenzoic acid hydrochloride chemspider.com |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.61 g/mol |

| Topological Polar Surface Area | 75.4 Ų nih.gov |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Crystallography and Solid State Research

Single Crystal X-ray Diffraction Studies

Although the crystal structure of 2-hydrazinobenzoic acid hydrochloride has not been reported, a detailed single-crystal X-ray diffraction study has been conducted on its isomer, 4-hydrazinobenzoic acid hydrochloride. The findings from this study offer a strong basis for predicting the structural features of the 2-isomer.

The compound 4-hydrazinobenzoic acid hydrochloride crystallizes in the triclinic system with the space group P-1. The asymmetric unit contains one 4-hydrazinobenzoic acid cation and one chloride anion. The unit cell parameters are detailed in the table below. This data provides a foundational understanding of the crystalline lattice and the spatial arrangement of the constituent ions.

Table 1: Crystallographic Data for 4-Hydrazinobenzoic Acid Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.032(2) |

| b (Å) | 7.584(2) |

| c (Å) | 8.026(3) |

| α (°) | 68.21(3) |

| β (°) | 81.34(3) |

| γ (°) | 78.36(2) |

| Volume (ų) | 387.8(2) |

| Z | 2 |

Crystal Packing Analysis

The crystal packing of 4-hydrazinobenzoic acid hydrochloride is dominated by an extensive network of hydrogen bonds, which dictates the supramolecular assembly of the ions in the solid state. The hydrazinium (B103819) group and the carboxylic acid group of the cation, along with the chloride anion, act as hydrogen bond donors and acceptors, respectively.

In the crystal structure, the cations are linked into centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups. These dimers are further interconnected by N—H···Cl hydrogen bonds involving the hydrazinium groups and the chloride anions. This intricate network of hydrogen bonds results in the formation of a stable three-dimensional framework. It is highly probable that this compound would exhibit a similar, complex hydrogen-bonding network, although the specific geometry and connectivity would be influenced by the ortho positioning of the hydrazinium and carboxylic acid groups.

Polymorphism Studies of Related Hydrazinobenzoic Acid Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While specific polymorphism studies on this compound are not documented, research on the closely related compound, p-aminobenzoic acid (pABA), provides significant insights into the potential polymorphic behavior of hydrazinobenzoic acids.

Studies on pABA have identified and characterized multiple polymorphic forms, most notably the α and β forms. researchgate.netchemicalbook.com The crystallization of these different forms is influenced by factors such as the solvent used and the crystallization temperature. researchgate.net The α-form of pABA features a crystal structure governed by carboxylic acid dimers, which are then linked by N—H···O hydrogen bonds. In contrast, the β-form exhibits a different hydrogen-bonding pattern, with alternating carboxyl and amine functional groups connected in a head-to-tail fashion. researchgate.net

The existence of polymorphism in p-aminobenzoic acid, driven by different arrangements of similar functional groups, strongly suggests that hydrazinobenzoic acid compounds, including this compound, could also exhibit polymorphic behavior. The presence of the hydrazinium group, with its additional hydrogen bond donors, introduces further possibilities for varied intermolecular interactions and, consequently, different crystal packings. The specific conditions required to crystallize potential polymorphs of this compound would be a subject for future experimental investigation.

Analytical Chemistry Research

The analytical chemistry of 2-Hydrazinobenzoic acid hydrochloride is crucial for ensuring its identity, purity, and quality in research and industrial applications. Method development, validation, and specialized instrumental analyses are employed to accurately characterize and quantify the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-hydrazinobenzoic acid hydrochloride, and how can reaction parameters be controlled to improve yield?

Methodological Answer: The synthesis involves reacting o-aminobenzoic acid with concentrated HCl, followed by diazotization using NaNO₂ and reduction with Na₂SO₃ and Zn dust. Key parameters include:

- Stoichiometry: A 3:1 molar ratio of HCl to o-aminobenzoic acid ensures protonation of the amine group .

- Temperature: Maintain 0–5°C during diazotization to prevent side reactions .

- Purification: Acidification with HCl precipitates the product; recrystallization in ethanol/water (1:3) yields a purity >95% .

Data Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl Molar Ratio | 3:1 | Maximizes diazonium salt formation |

| Diazotization Temp | 0–5°C | Minimizes decomposition |

| Reduction Agent | Zn dust (1.5 eq) | Completes reduction in <2 hrs |

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, tight-sealing goggles, and N95 respirators to avoid inhalation of dust .

- Ventilation: Use fume hoods with ≥6 air changes/hour to mitigate respiratory hazards .

- Spill Management: Neutralize spills with 10% sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software validate the structural integrity of this compound?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve hydrogen bonding between the hydrazine and carboxyl groups .

- Refinement: SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically constrained (AFIX 43) .

- Validation: Check R1/wR2 values (<5%) and residual electron density (<0.3 eÅ⁻³) .

Data Table:

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R1 Factor | 0.039 |

| Unit Cell Dimensions | a=7.12 Å, b=12.45 Å, c=9.87 Å |

Q. How do conflicting reports on melting point (175°C vs. 185°C with decomposition) arise, and what analytical techniques resolve this discrepancy?

Methodological Answer:

- Thermal Analysis: TGA/DSC under N₂ (10°C/min) shows decomposition onset at 175°C (endothermic) and complete decomposition at 185°C, indicating impurity-dependent variability .

- Validation: Compare HPLC purity (Kromasil C18 column, 70:30 KH₂PO₄/MeOH) of samples; impurities >2% lower observed melting points .

Q. What mechanistic insights explain the compound’s reactivity in forming heterocyclic scaffolds?

Methodological Answer:

- Hydrazine Reactivity: The hydrazine group undergoes condensation with ketones (e.g., cyclohexanone) to form pyrazoles. Monitor via ¹H NMR (disappearance of NH₂ signal at δ 4.2 ppm) .

- Kinetic Studies: Pseudo-first-order kinetics (k = 0.12 min⁻¹) in ethanol at 60°C suggest nucleophilic attack is rate-limiting .

Q. Which advanced chromatographic methods quantify trace impurities in this compound?

Methodological Answer: